molecular formula C21H27N5O3 B2777537 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851941-39-4

8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2777537
CAS No.: 851941-39-4
M. Wt: 397.479
InChI Key: LQJHWWLUCRATHK-UHFFFAOYSA-N
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Description

8-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemically complex compound with potential applications in various scientific fields

Scientific Research Applications

8-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a broad range of applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential interactions with various biological pathways and receptors.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to its mechanism of action.

  • Industry: : Utilized in the development of new materials with specific desired properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves several synthetic steps, including the condensation of purine derivatives with isoquinoline intermediates. Reaction conditions may involve specific temperature controls, pressure settings, and the use of catalysts to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors, ensuring consistency and efficiency. Industrial methods might also employ advanced techniques such as high-pressure liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions including:

  • Oxidation: : Oxidative processes may alter the purine ring or the isoquinoline moiety.

  • Reduction: : Reduction can modify the ethoxyethyl side chain, affecting the overall reactivity of the compound.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing its utility in different applications.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often require controlled pH, temperature, and solvent selection to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used but generally include modified versions of the original compound with enhanced or altered properties for specific applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: : Lacks the isoquinoline moiety, resulting in different reactivity and applications.

  • 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: : Similar core structure but variations in side chains lead to differences in functionality.

Uniqueness

The unique combination of the purine core, isoquinoline moiety, and ethoxyethyl side chain gives 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione its distinct properties and potential for diverse applications. Its ability to participate in a wide range of reactions and interact with multiple biological targets highlights its versatility and value in research and industry.

Feel free to dive deeper into any section, or explore another topic altogether!

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-4-29-12-11-26-17(14-25-10-9-15-7-5-6-8-16(15)13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJHWWLUCRATHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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